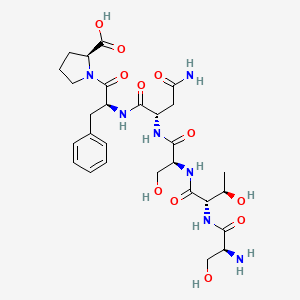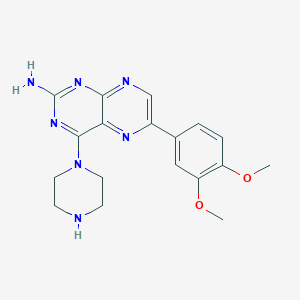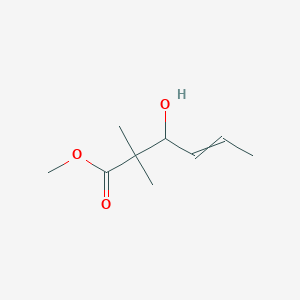
N~1~-(Quinolin-5-yl)-N~2~-(2,4,4-trimethylpentan-2-yl)ethane-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-(Quinolin-5-yl)-N~2~-(2,4,4-trimethylpentan-2-yl)ethane-1,2-diamine is a synthetic organic compound that features a quinoline moiety and a branched alkyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(Quinolin-5-yl)-N~2~-(2,4,4-trimethylpentan-2-yl)ethane-1,2-diamine typically involves the following steps:
Formation of the Quinoline Moiety: This can be achieved through the Skraup synthesis, where aniline is reacted with glycerol, sulfuric acid, and an oxidizing agent such as nitrobenzene.
Alkylation: The quinoline derivative is then alkylated using 2,4,4-trimethylpentan-2-yl halide under basic conditions to introduce the branched alkyl chain.
Coupling with Ethane-1,2-diamine: The final step involves coupling the alkylated quinoline with ethane-1,2-diamine under reductive amination conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
N~1~-(Quinolin-5-yl)-N~2~-(2,4,4-trimethylpentan-2-yl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide.
Reduction: The compound can be reduced to form tetrahydroquinoline derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Alkylated or acylated quinoline derivatives.
科学研究应用
Chemistry: As a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: As a probe for studying biological systems involving quinoline derivatives.
Medicine: Potential use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Use in the development of new materials with specific electronic or photophysical properties.
作用机制
The mechanism of action of N1-(Quinolin-5-yl)-N~2~-(2,4,4-trimethylpentan-2-yl)ethane-1,2-diamine would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The quinoline moiety is known to intercalate with DNA, potentially affecting gene expression.
相似化合物的比较
Similar Compounds
Quinoline: A simpler analog with a wide range of applications in medicinal chemistry.
2,4,4-Trimethylpentan-2-ylamine: A branched alkylamine with applications in organic synthesis.
Ethane-1,2-diamine: A common diamine used in the synthesis of various organic compounds.
Uniqueness
N~1~-(Quinolin-5-yl)-N~2~-(2,4,4-trimethylpentan-2-yl)ethane-1,2-diamine is unique due to the combination of the quinoline moiety and the branched alkyl chain, which may confer specific properties such as enhanced binding affinity or selectivity in biological systems.
属性
CAS 编号 |
627519-58-8 |
|---|---|
分子式 |
C19H29N3 |
分子量 |
299.5 g/mol |
IUPAC 名称 |
N-quinolin-5-yl-N'-(2,4,4-trimethylpentan-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C19H29N3/c1-18(2,3)14-19(4,5)22-13-12-21-17-10-6-9-16-15(17)8-7-11-20-16/h6-11,21-22H,12-14H2,1-5H3 |
InChI 键 |
BBPWFPPRJAYRSP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)CC(C)(C)NCCNC1=CC=CC2=C1C=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Acetamide,2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(tert-butyl)-](/img/structure/B15165943.png)



![Diethyl [3-oxo-3-(4-propylphenyl)propyl]phosphonate](/img/structure/B15165963.png)

![Benzenamine, 2-[(trimethylsilyl)ethynyl]-N-(triphenylphosphoranylidene)-](/img/structure/B15165981.png)





